2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a benzoxazole ring fused with an isoindole structure
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cathepsin s . Cathepsin S is a cysteine protease that plays a significant role in antigen presentation, bone remodeling, and other cellular processes .
Mode of Action
Benzoxazole derivatives are known for their wide spectrum of pharmacological activities . They have been used as a starting material for different mechanistic approaches in drug discovery .
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Benzoxazole derivatives have shown antimicrobial, antifungal, and anticancer activities . Some compounds have shown cytotoxicity to certain cancer cells .
Action Environment
Solvent effects can significantly influence the photophysics of benzoxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the benzoxazole intermediate.
Formation of Isoindole Structure: The isoindole ring is formed through a cyclization reaction involving phthalic anhydride and an appropriate amine under controlled heating conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to maximize the purity and minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylthio)ethanamine hydrochloride
- 1-(5-methoxy-1,3-benzoxazol-2-yl)methanamine monohydrochloride
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzoxazole and isoindole rings provides a versatile scaffold for further functionalization and application in diverse fields.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylmethoxy)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-15-10-5-1-2-6-11(10)16(20)18(15)21-9-14-17-12-7-3-4-8-13(12)22-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFQQPWJLUZTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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